Jasmolin I

Description

Contextualization of Jasmolin I as a Pyrethrin Type I Ester

The pyrethrins (B594832) are a group of six structurally related esters, which are divided into two classes: Pyrethrin I and Pyrethrin II. This classification is based on the chemical nature of the acid moiety in their structure. This compound, along with Pyrethrin I and Cinerin I, belongs to the Pyrethrin Type I esters. herts.ac.uk These compounds are esters of chrysanthemic acid. oup.com The other three pyrethrins, Jasmolin II, Pyrethrin II, and Cinerin II, are classified as Type II esters and are derived from pyrethric acid.

The structure of this compound is characterized by the esterification of chrysanthemic acid with jasmolone, a specific rethrolone alcohol. The key structural features of this compound that distinguish it from other Pyrethrin I esters are located in the side chain of the alcohol component. This structural variation, while seemingly minor, can influence the compound's insecticidal efficacy and stability.

Table 1: Classification of Natural Pyrethrins

| Ester Type | Acid Moiety | Alcohol Moiety (Rethrolone) | Pyrethrin Compound |

| Type I | Chrysanthemic Acid | Pyrethrolone (B1236646) | Pyrethrin I |

| Cinerolone | Cinerin I | ||

| Jasmolone | This compound | ||

| Type II | Pyrethric Acid | Pyrethrolone | Pyrethrin II |

| Cinerolone | Cinerin II | ||

| Jasmolone | Jasmolin II |

Historical and Contemporary Significance of this compound in Scientific Inquiry

The scientific investigation of pyrethrum dates back to the early 20th century, with significant efforts to isolate and identify its active constituents. nih.gov While the initial focus was on the major components like Pyrethrin I, subsequent research led to the discovery and characterization of the other esters, including this compound. The isolation of this compound is achieved through chromatographic techniques applied to the crude pyrethrum extract. herts.ac.uk

Historically, the scientific significance of this compound has been intertwined with the broader research into pyrethrins. Understanding the structure and activity of each component, including this compound, has been crucial for elucidating the structure-activity relationships within this class of insecticides. This knowledge has been instrumental in the development of synthetic pyrethroids, which are more stable and often more potent analogues of the natural pyrethrins. nih.gov

In contemporary scientific inquiry, this compound continues to be relevant in several areas:

Insecticide Research: this compound is studied for its specific insecticidal properties. While generally less potent than Pyrethrin I, its contribution to the synergistic action of the natural pyrethrum mixture is an area of interest. Research has explored the insecticidal activity of this compound against various insect species. oup.comresearchgate.net

Reference Standard: Purified this compound serves as a crucial analytical reference standard for the quality control of commercial pyrethrum-based insecticide products. plantaanalytica.complantaanalytica.com Its availability allows for the accurate quantification of the individual pyrethrin components in these formulations, ensuring product consistency and efficacy.

Natural Product Chemistry: As a component of a complex natural extract, this compound is a subject of study in natural product chemistry. Research in this area includes the development of efficient extraction and isolation methods, as well as the complete chemical synthesis of the molecule.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 4466-14-2 |

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.47 g/mol |

| IUPAC Name | [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate nih.gov |

| Physical State | Viscous amber colored liquid herts.ac.uk |

| Mechanism of Action | Neurotoxin; acts as a sodium channel modulator in insects. herts.ac.ukbiosynth.com |

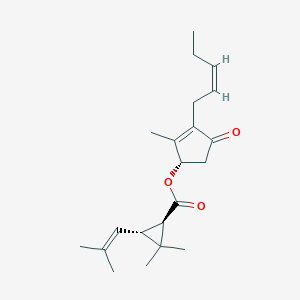

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKIRHFOLVYKFT-VUMXUWRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042081 | |

| Record name | Jasmolin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4466-14-2 | |

| Record name | Jasmolin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmolin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmolin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMOLIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Jasmolin I in Pyrethrum Plants

Core Pyrethrin Biosynthetic Pathways

The biosynthesis of pyrethrins (B594832), including Jasmolin I, is a complex process involving two major branches: one for the alcohol moiety and another for the acid moiety nih.gov. These pathways are predominantly active in the glandular trichomes located on the surface of the disc floret ovaries of T. cinerariifolium nih.govoup.com.

Origin of the Alcohol Moiety: The Jasmonate Pathway and Jasmolone Precursor

The alcohol moieties of pyrethrins, collectively known as rethrolones (jasmolone, pyrethrolone (B1236646), and cinerolone), are derived from the jasmonate pathway mdpi.comfrontiersin.orgmaxapress.comnih.govoup.comresearchgate.netoup.comoup.comnih.govresearchgate.net. This pathway initiates with fatty acids and involves a series of enzymatic steps.

The synthesis of jasmonic acid (JA) is a well-established process that begins with α-linolenic acid (18:3) oup.comnih.govnih.govnih.govwikipedia.organnualreviews.orgmdpi.comscielo.org.mx. This pathway, often referred to as the octadecanoid pathway, involves several key enzymatic reactions:

Lipoxygenase (LOX): Catalyzes the oxygenation of α-linolenic acid to form a 13-hydroperoxide nih.govwikipedia.organnualreviews.org.

Allene (B1206475) Oxide Synthase (AOS): Converts the hydroperoxide into an unstable allene oxide nih.govwikipedia.organnualreviews.org.

Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to produce 12-oxo-phytodienoic acid (OPDA) nih.govwikipedia.organnualreviews.org.

Oxo-Phytodienoic Acid Reductase (OPR) and β-oxidation: OPDA then undergoes reduction by OPR and three rounds of β-oxidation to yield jasmonic acid maxapress.comoup.comnih.govwikipedia.org.

While jasmonic acid was historically considered a direct intermediate, recent studies suggest that the alcohol moiety of pyrethrin II might originate from iso-OPDA and cis-jasmone, with JA not necessarily being a direct intermediate in all rethrolone biosynthesis routes maxapress.comnih.govresearchgate.netportlandpress.comresearchgate.net.

The precise enzymatic steps for the conversion of jasmonic acid (JA) to jasmone (B1672801) (JAM) have been a subject of ongoing research, with some aspects still not fully elucidated nih.govresearchgate.netnih.gov. However, it is understood that jasmone is derived from JA, and its accumulation can be induced by wounding, similar to its precursor JA oup.comwikipedia.org. Jasmone itself is a volatile compound found in jasmine flowers and exists in cis- and trans-isomeric forms, with the natural extract predominantly containing the cis form wikipedia.org.

A crucial step in the biosynthesis of jasmolone is the hydroxylation of jasmone nih.govoup.comresearchgate.netoup.comoup.comnih.govresearchgate.netnih.govnih.govacs.orgsemanticscholar.org. This reaction is catalyzed by the enzyme Tanacetum cinerariifolium jasmolone hydroxylase (TcJMH), which has been assigned the CYP designation CYP71AT148 oup.comresearchgate.netoup.comnih.govresearchgate.netnih.govnih.govacs.org.

Identification and Characterization: TcJMH was identified through floral transcriptomic data by screening cytochrome P450 genes whose expression correlated with key pyrethrin biosynthesis genes researchgate.netnih.govnih.gov.

Activity: Transient expression of TcJMH in Nicotiana benthamiana leaves, followed by feeding with jasmone, resulted in the production of jasmolone researchgate.netnih.govnih.govnih.gov. In vitro assays with microsomal preparations from N. benthamiana expressing TcJMH further confirmed its catalytic activity, demonstrating the conversion of jasmone to jasmolone with a Km value of 53.9 µM researchgate.netnih.govnih.gov.

Localization: TcJMH is expressed almost exclusively in the trichomes of floral ovaries and its expression can be induced in leaves by jasmonate oup.comresearchgate.netoup.comnih.govnih.govacs.org. The protein localizes to the endoplasmic reticulum oup.comresearchgate.netoup.com.

Table 1: Key Enzymatic Step in Jasmolone Biosynthesis

| Enzyme Name | Gene Designation | Substrate | Product | Km Value (in vitro) | Cellular Localization |

| Jasmone Hydroxylase | TcJMH/CYP71AT148 | Jasmone | Jasmolone | 53.9 µM researchgate.netnih.govnih.gov | Endoplasmic Reticulum oup.comresearchgate.netoup.com |

Jasmolone serves as a direct precursor for the biosynthesis of other rethrolones, specifically pyrethrolone nih.govresearchgate.netoup.comresearchgate.netnih.gov. The conversion of jasmolone to pyrethrolone is catalyzed by another cytochrome P450 family member, CYP82Q3, also known as Pyrethrolone Synthase (TcPYS) nih.govnih.govresearchgate.netoup.comresearchgate.netnih.gov. While the conversion to pyrethrolone is well-documented, less is known about the specific enzymatic steps involved in the conversion of jasmolone to cinerolone nih.govnih.gov.

Origin of the Acid Moiety: The Methylerythritol-4-Phosphate (MEP) Pathway and Chrysanthemic Acid

The acid moiety of pyrethrins, including chrysanthemic acid, originates from the methylerythritol-4-phosphate (MEP) pathway mdpi.comfrontiersin.orgmaxapress.comnih.govnih.govresearchgate.netnih.gov. This pathway is a key branch of the terpene biosynthetic network and operates within the plastids mdpi.commaxapress.comnih.govresearchgate.netnih.gov.

Dimethylallyl Diphosphate (B83284) (DMAPP): The MEP pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the basic units for isoprenoid biosynthesis researchgate.netnih.gov.

Chrysanthemyl Diphosphate Synthase (CDS): The first committed step in the acid moiety biosynthesis is catalyzed by chrysanthemyl diphosphate synthase (TcCDS), which condenses two molecules of DMAPP to form chrysanthemol (B1213662) nih.gov. This enzyme contains a plastidial signal peptide, ensuring its activity within the plastids where DMAPP is derived nih.gov.

Oxidation to Chrysanthemic Acid: Chrysanthemol is subsequently oxidized through a series of steps involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield chrysanthemic acid nih.govnih.gov.

The final step in pyrethrin biosynthesis involves a GDSL lipase-like protein (GLIP) that links the acid and alcohol moieties through an ester bond, forming the complete pyrethrin molecule maxapress.comnih.govnih.govresearchgate.netnih.govacs.org.

Esterification Chemistry in this compound Formation

The formation of this compound, like other pyrethrins, involves an esterification reaction that links an acid moiety to an alcohol moiety maxapress.comnih.govoup.comportlandpress.comnih.govresearchgate.netacs.orgtandfonline.comacs.org. In the case of this compound, the acid component is (1R,3R)-chrysanthemic acid, and the alcohol component is (S)-jasmololone nih.govmaxapress.comnih.govoup.comresearchgate.netcdc.govnih.govacs.org. This crucial ester bond synthesis is catalyzed by a specific enzyme.

Catalytic Role of GDSL Lipase-like Protein (TcGLIP) in Ester Bond Synthesis

The final step in pyrethrin biosynthesis, including this compound, is the formation of an ester bond, a reaction catalyzed by a unique GDSL lipase-like protein (GELP) named TcGLIP (Tanacetum cinerariifolium GDSL Lipase-like Protein) maxapress.comnih.govoup.comportlandpress.comresearchgate.nettandfonline.comacs.orgnih.gov. Unlike most natural esters that are typically formed by acyltransferases, TcGLIP functions as an esterase/lipase that catalyzes an inverse reaction, forming an ester bond rather than hydrolyzing lipids nih.govportlandpress.comresearchgate.nettandfonline.comacs.org.

TcGLIP utilizes a catalytic triad, a common feature in GDSL esterases/lipases, to facilitate the acyl transfer reaction tandfonline.comacs.org. Specifically, the hydroxy group of Ser40 in the catalytic center attacks the carbonyl carbon of the acyl-CoA substrate (e.g., (1R,3R)-chrysanthemoyl CoA) to form an acylated TcGLIP intermediate. Subsequently, the alcohol moiety (e.g., (S)-jasmololone) attacks the acylated enzyme, leading to the formation of the pyrethrin ester, such as this compound acs.org. Mutations in key amino acids within the catalytic triad, such as Gly64, Asn168, Asp318, and His321, significantly reduce this acyltransferase activity, highlighting their critical role in pyrethrin production tandfonline.com.

Substrate Specificity of TcGLIP and this compound Composition

TcGLIP exhibits stringent substrate specificity, recognizing the absolute configurations of both the acid and alcohol moieties nih.govportlandpress.comacs.org. For this compound synthesis, TcGLIP specifically uses (1R,3R)-chrysanthemoyl CoA as the acyl donor and (S)-jasmololone as the alcohol substrate nih.govportlandpress.comacs.org.

The following table illustrates the relative catalytic efficiency of TcGLIP with different alcohol substrates:

| Alcohol Substrate | Relative Catalytic Efficiency (Arbitrary Units) |

| (S)-Pyrethrolone | High |

| (S)-Cinerolone | Medium |

| (S)-Jasmololone | Low |

Note: The exact numerical values for catalytic efficiency vary between studies, but the relative order remains consistent nih.govportlandpress.comacs.org.

Subcellular and Tissue-Specific Localization of this compound Biosynthesis

The biosynthesis of pyrethrins, including this compound, in Tanacetum cinerariifolium is a complex process involving multiple cellular compartments and tissues within the flower maxapress.comoup.comnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net.

Biosynthesis in Glandular Trichomes of Ovaries

Initial steps in the pyrethrin biosynthetic pathway, particularly the production of the acid and alcohol moieties, occur predominantly in the glandular trichomes located on the ovaries of pyrethrum flowers maxapress.comoup.comnih.govacs.orgresearchgate.netnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org. Enzymes involved in the biosynthesis of chrysanthemic acid (the acid moiety of this compound) and jasmololone (the alcohol moiety of this compound) are highly expressed in these trichomes maxapress.comoup.comnih.govresearchgate.netnih.govnih.govfrontiersin.org. For instance, jasmolone hydroxylase (TcJMH), which converts jasmone to jasmolone, is expressed almost exclusively in the trichomes of floral ovaries nih.govnih.govoup.com. Similarly, enzymes for the monoterpenoid acid moiety, such as chrysanthemyl diphosphate synthase (TcCDS), are also primarily expressed in the glandular trichomes oup.comacs.orgresearchgate.netnih.govfrontiersin.org.

Final Assembly and Accumulation in Developing Achenes and Ovary Walls

While the precursors are synthesized in the glandular trichomes, the final assembly of this compound and other pyrethrins, specifically the esterification reaction catalyzed by TcGLIP, occurs primarily in the pericarp of the developing achenes and ovary walls nih.govmaxapress.comoup.comresearchgate.netacs.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com. Chrysanthemic acid, synthesized in the trichomes, is transported from these trichomes to the pericarp, where it undergoes esterification with jasmololone to form this compound maxapress.comoup.comacs.orgresearchgate.netnih.govresearchgate.net. The assembled pyrethrins then accumulate throughout the achenes and seeds, serving as a defense mechanism for the plant oup.comresearchgate.netnih.gov. This multi-cellular and multi-organellar process highlights an orchestrated biosynthesis pathway where different parts of the flower contribute to the final product oup.comnih.govresearchgate.net.

Molecular Regulation of Jasmolin I Biosynthesis

Phytohormonal Regulation and Signaling Networks

The production of Jasmolin I and other pyrethrins (B594832) is significantly influenced by plant hormones, particularly jasmonates, which play a central role in inducing the biosynthetic pathway.

Central Role of Jasmonates (JAs) and Methyl Jasmonate (MeJA) in Induction

Jasmonates (JAs) are crucial plant hormones involved in various physiological processes, including responses to biotic and abiotic stress. maxapress.com Studies have demonstrated a rapid increase in pyrethrin content in T. cinerariifolium leaves following mechanical damage or insect feeding, highlighting the role of JAs in stress-induced defense mechanisms. maxapress.com Exogenous application of JAs, especially Methyl Jasmonate (MeJA), has been shown to activate a series of transcription factors vital for pyrethrin biosynthesis. maxapress.com A continuous two-week MeJA treatment can enhance pyrethrin content and increase glandular trichome density in T. cinerariifolium leaves. researchgate.netresearchgate.netnih.gov This suggests that MeJA acts as a potent inducer of the pyrethrin biosynthetic pathway, indirectly leading to increased this compound accumulation. maxapress.comnih.gov

Transcriptional Regulation of Biosynthetic Genes

The induction of this compound biosynthesis by phytohormones is mediated by the transcriptional regulation of specific genes encoding enzymes in the pyrethrin pathway.

Identification and Characterization of Key Transcription Factors (TFs)

The induction of pyrethrin biosynthesis by MeJA involves the activation of several key transcription factors (TFs). maxapress.com These TFs play a crucial role in regulating the expression of genes responsible for the synthesis of pyrethrins, including this compound. maxapress.com Beyond the well-studied TcMYC2, other transcription factors such as TcWRKY75, TcMYB8, and TcbZIP60 have been identified as influencing genes involved in pyrethrin synthesis to varying degrees. maxapress.comportlandpress.com Overexpression of some of these TFs has been shown to augment gene expression within the pathway. portlandpress.com

Role of Basic Helix-Loop-Helix (bHLH) Transcription Factors, such as TcMYC2

A prominent example of a key transcription factor in this pathway is TcMYC2, a basic Helix-Loop-Helix (bHLH) transcription factor. maxapress.comresearchgate.netresearchgate.netnih.gov TcMYC2 is a central component of the Jasmonate signaling pathway in T. cinerariifolium. maxapress.comresearchgate.netresearchgate.net Following MeJA treatment, TcMYC2 shows notable upregulation. maxapress.comresearchgate.netresearchgate.netnih.gov Research indicates that the TcMYC2 protein directly binds to and promotes the expression of essential genes in pyrethrin synthesis, such as TcAOC, TcCHS, and TcGLIP, by interacting with E-box/G-box motifs in their promoter regions. maxapress.comresearchgate.netresearchgate.netnih.govresearchgate.net Stable overexpression of TcMYC2 in T. cinerariifolium hairy roots has been shown to significantly increase the expression of TcAOC and TcGLIP, and transient overexpression experiments confirmed that TcMYC2 positively promotes pyrethrin biosynthesis. researchgate.netresearchgate.netnih.govresearchgate.net This highlights TcMYC2's central role in the molecular mechanism linking MeJA induction to pyrethrin production. researchgate.netnih.govresearchgate.net

Gene Co-expression Networks and Biosynthetic Pathway Integration

The biosynthesis of this compound, as part of the broader pyrethrin pathway, involves the coordinated action of multiple genes and enzymes. The acid component of pyrethrins originates from the methylerythritol-4-phosphate (MEP) pathway in plastids, while the alcohol moiety is derived from the jasmonic acid (JA) biosynthetic pathway. maxapress.commdpi.com Enzymes involved in the JA pathway, such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC), and oxo-phytodienoic acid reductase (OPR), are crucial for the alcohol moiety synthesis. maxapress.comnih.gov Downstream, enzymes like Jasmolone hydroxylase (JMH) convert jasmone (B1672801) to jasmolone, and pyrethrolone (B1236646) synthase (PYS) catalyzes jasmolone to pyrethrolone. maxapress.comnih.govportlandpress.com

Gene co-expression networks indicate a strong integration of these pathways. For instance, the expression of genes involved in the JA pathway, such as SPLA2, LOX, OPR3, AOS, AOC, ACX, and MFP, are highly expressed during early flowering stages (S1 and S2) in T. cinerariifolium flower heads, where pyrethrins are primarily synthesized. mdpi.com This coordinated expression suggests a tightly regulated network ensuring efficient production of this compound and other pyrethrins. mdpi.com The GDSL esterase/lipase TcGLIP catalyzes the final ester bond formation using specific CoA esters and alcohol moieties to yield pyrethrins. portlandpress.com The enhancement of TcGLIP expression by volatile organic compounds (VOCs) emitted from wounded plants further illustrates the complexity and integration of these regulatory networks in response to environmental cues. portlandpress.com

Environmental Stressors and this compound Production

Pyrethrin biosynthesis, which encompasses this compound production, can be induced by various abiotic stressors. nih.govmdpi.com For instance, moderate drought conditions have been observed to accelerate the flowering of pyrethrum, which might, however, limit the duration of pyrethrin accumulation and potentially reduce the final content at flower maturity. maxapress.com Conversely, studies on other medicinal plants in semi-arid Mediterranean regions suggest that water-deficit conditions can lead to higher production of various secondary metabolites. nih.gov Natural populations of Dalmatian pyrethrum are naturally exposed to significant environmental stresses throughout the year, including drought during hot, dry summers and frost stress during winter. nih.gov

Volatile Organic Compound (VOC)-Mediated Induction of this compound Biosynthesis

Plants communicate and respond to their environment through the emission and perception of biogenic volatile organic compounds (BVOCs). portlandpress.com Mechanical wounding, often occurring during herbivory, triggers the emission of specific VOCs, which in turn can stimulate the production of pyrethrins, including this compound. nih.govresearchgate.net

Young Tanacetum cinerariifolium seedlings, when mechanically wounded, release a blend of Green Leaf Volatiles (GLVs) such as (Z)-3-hexenal, (E)-2-hexenal, (Z)-3-hexen-1-ol, and (Z)-3-hexen-1-yl acetate, along with the sesquiterpene (E)-β-farnesene (EBF). maxapress.comnih.govportlandpress.comresearchgate.net These BVOCs have been shown to enhance the expression of biosynthetic genes and increase pyrethrin concentrations in a manner dependent on their concentration and exposure time. portlandpress.com

Studies have demonstrated that exposure of T. cinerariifolium seedlings to a cocktail of VOCs, mirroring those emitted by wounded conspecifics, induces the expression of several genes involved in specialized metabolism, including those critical for pyrethrin biosynthesis. nih.govresearchgate.net Specifically, genes within the DXP and oxylipin pathways, as well as pyrethrin-specific genes like CDSase and GLIP, exhibit increased expression at various time points following VOC exposure. nih.gov Research indicates that these wound-induced VOCs function as a specific blend to regulate the biosynthesis of secondary metabolites. researchgate.net Furthermore, the release of VOCs from damaged pyrethrum plants can even lead to an increase in pyrethrin accumulation in nearby, undamaged plants, highlighting a complex plant-to-plant communication mechanism. maxapress.com (E)-β-farnesene, a notable VOC, acts as an aphid alarm pheromone, repelling aphids and attracting their natural predators, thereby contributing to an indirect defense strategy. maxapress.com

Analytical Methodologies for Jasmolin I Research

Chromatographic Techniques for Jasmolin I Quantification and Identification

Chromatography is the cornerstone of this compound analysis, enabling its separation from other closely related pyrethrins (B594832) like Cinerin I, Pyrethrin I, Jasmolin II, Cinerin II, and Pyrethrin II. nih.govresearchgate.net Both liquid and gas chromatography are employed, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) Methodologies, including Normal-Phase and Reversed-Phase Applications

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing this compound and other pyrethrins due to their thermal instability, which can be problematic for gas chromatography. cipac.org Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) techniques are utilized, each offering distinct advantages.

Normal-Phase HPLC (NP-HPLC): This technique has been successfully developed for the quantitative determination of all six insecticidal components of pyrethrum extract, including this compound. nih.gov NP-HPLC methods offer selectivity, accuracy, and precision for separating the pyrethrin esters. nih.govresearchgate.net For instance, a semi-preparative NP-HPLC method using a silica (B1680970) gel column has been used to separate and collect milligram quantities of the individual esters. researchgate.net

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is widely used for the analysis of pyrethrins due to its excellent separation capabilities and the lower cost of solvents. cipac.orgresearchgate.net Various studies have optimized RP-HPLC conditions to achieve baseline separation of the six pyrethrin compounds. researchgate.net Common stationary phases include C8 and C18 columns. researchgate.netepa.gov Isocratic or gradient elution with mobile phases typically consisting of acetonitrile (B52724) and water is employed to resolve the compounds. cipac.orgareeo.ac.ir Detection is commonly performed using a UV detector at wavelengths around 225-230 nm. cipac.orgareeo.ac.ir Ultra-High-Performance Liquid Chromatography (UHPLC), a high-pressure evolution of HPLC, has also been shown to resolve and detect this compound and other pyrethrins with shorter run times compared to conventional HPLC methods. thermofisher.com

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| NP-HPLC | Silica Gel | Not Specified | Not Specified | Offers selectivity, accuracy, and precision for quantitative determination of all six pyrethrins. | nih.gov |

| RP-HPLC | C8 Octyl | Binary mobile phase (unspecified) | Diode-Array Detection (230 & 240 nm) | Achieved excellent separation and resolution of all six pyrethrins. | researchgate.net |

| RP-HPLC | vp-C18 (4.6 mm x 250 mm) | Acetonitrile/Water (65:35) | UV (230 nm) | Successful quantification of pyrethrins in Tanacetum parthenium extract. | areeo.ac.ir |

| Isocratic RP-HPLC | Not Specified | Acetonitrile/Water (65:35) | UV (225 nm) | Validated method for determination in a microemulsion formulation. | cipac.org |

| UHPLC | Accucore Vanquish C18 (1.5 µm) | Gradient: Water / Acetonitrile | Diode-Array & Charged Aerosol Detection | Resolves and quantifies all Type I and II pyrethrins with high sensitivity and precision. | thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound. nih.govoup.com The method provides excellent separation and definitive identification based on the mass spectrum of the molecule. oup.com GC-MS has been successfully used to confirm the structures of the six pyrethrin esters after their separation by HPLC. researchgate.net It is also applied for the simultaneous residue analysis of multiple pyrethroid insecticides, including natural pyrethrins, in complex matrices like fish tissues and foods of animal origin. nih.govmdpi.com

A notable challenge with GC-based methods is the thermal instability of pyrethrins. At elevated temperatures in the GC injector and column, the main components can isomerize, which can complicate quantification. eurl-pesticides.eu Despite this, validated GC-MS methods have been developed for the determination of pyrethrin residues in various samples, including goji berries and lettuce. researchgate.netresearchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Enhanced Sensitivity and Specificity

For trace-level analysis, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV or GC-MS. eurl-pesticides.eunih.gov This technique is particularly valuable for determining pyrethrin residues in complex matrices like food and environmental samples. nih.govepa.govepa.gov

The method involves separating the compounds using liquid chromatography, followed by ionization using electrospray ionization (ESI), typically forming protonated molecules [M+H]+. nih.gov These ions are then fragmented, and specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification, even in the presence of matrix interferences. epa.govepa.gov LC-MS/MS methods have been developed for the simultaneous quantification of all six pyrethrins, including this compound, in animal feeds and for determining residues in soil and water. epa.govepa.govnih.gov

| Technique | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

|---|---|---|---|---|

| LC-MS/MS | 331.40 | 163.20 | - | epa.govepa.gov |

| LC-MS/MS | 331 | 163 | 107 | eurl-pesticides.eu |

Sample Preparation and Extraction Approaches for this compound Isolation (e.g., QuEChERS method)

Effective sample preparation is critical to isolate this compound from the sample matrix and remove interfering substances prior to chromatographic analysis. A variety of extraction techniques are employed, with the QuEChERS method gaining prominence.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). nih.govnih.govnih.gov This method has been successfully adapted and validated for the determination of this compound and other pyrethrins in diverse and complex matrices such as fish, lemons, apricots, and traditional Chinese medicine oral liquids. nih.govnih.govnih.gov The d-SPE cleanup step typically uses sorbents like primary secondary amine (PSA) to remove polar interferences and C18 to remove nonpolar interferences like lipids. mdpi.comnih.gov

Method Validation Protocols for Robust this compound Analysis

To ensure that analytical results are reliable and accurate, the chosen methodology must be rigorously validated. nih.govresearchgate.net Method validation protocols for this compound analysis follow established international guidelines and assess several key performance parameters. cipac.orgeurl-pesticides.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. cipac.orgmhlw.go.jp

Linearity: The demonstration that the analytical response is directly proportional to the concentration of this compound over a defined range. cipac.orgnih.gov Calibration curves should have a correlation factor of 0.99 or better. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked blank samples. Recoveries are typically expected to be within the 70-120% range. nih.govepa.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should generally be below 20%. nih.govepa.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. epa.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. thermofisher.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Validation ensures that the analytical method is fit for its intended purpose, whether for quality control of pyrethrum extracts or for regulatory monitoring of residues in food and environmental samples. cipac.orgnih.gov

Chemical Ecology and Plant Signaling Roles of Jasmolin I

Jasmolin I as a Constituent of Plant Defense Mechanisms against Herbivory

This compound is a potent natural insecticide found in the flowers of the pyrethrum plant, Chrysanthemum cinerariifolium. wikipedia.orgflybase.orgwikidata.orgmpg.demassbank.eu This compound, along with other pyrethrins (B594832) such as Pyrethrin I, Cinerin I, Pyrethrin II, Cinerin II, and Jasmolin II, forms a critical part of the plant's direct defense against a wide range of insect pests and mites. flybase.orgwikidata.orgmpg.demassbank.eu

The primary mode of action for this compound involves neurotoxic mechanisms. It targets the sodium channels within the nervous systems of insects, prolonging their open state. wikipedia.orgwikidata.org This prolonged opening leads to repetitive discharges in the insect's nervous system, ultimately resulting in paralysis and death of the target pests. wikipedia.org Beyond its lethal effects, this compound and other pyrethrins also exhibit repellent properties, deterring insects like aphids from feeding on the plant. wikidata.orgmpg.de

The following table summarizes the key insecticidal properties of pyrethrins, including this compound:

| Pyrethrin Type | Primary Action | Target Pests | Source Plant |

| This compound | Neurotoxic (Sodium Channel Modulator), Repellent, Touch-killing wikipedia.orgwikidata.orgmpg.de | Wide range of insects and mites, e.g., aphids wikidata.orgmpg.de | Chrysanthemum cinerariifolium wikipedia.orgflybase.orgwikidata.org |

| Pyrethrin I | Neurotoxic (Sodium Channel Modulator), Repellent, Touch-killing wikidata.orgmpg.de | Wide range of insects and mites wikidata.org | Chrysanthemum cinerariifolium flybase.orgwikidata.org |

| Pyrethrin II | Neurotoxic (Sodium Channel Modulator), Repellent, Touch-killing wikidata.orgmpg.de | Wide range of insects and mites wikidata.org | Chrysanthemum cinerariifolium flybase.orgwikidata.org |

| Cinerin I | Neurotoxic (Sodium Channel Modulator), Repellent, Touch-killing wikidata.orgmpg.de | Wide range of insects and mites wikidata.org | Chrysanthemum cinerariifolium flybase.orgwikidata.org |

| Cinerin II | Neurotoxic (Sodium Channel Modulator), Repellent, Touch-killing wikidata.orgmpg.de | Wide range of insects and mites wikidata.org | Chrysanthemum cinerariifolium flybase.orgwikidata.org |

| Jasmolin II | Neurotoxic (Sodium Channel Modulator), Repellent, Touch-killing wikidata.orgmpg.de | Wide range of insects and mites wikidata.org | Chrysanthemum cinerariifolium flybase.orgwikidata.org |

This compound in Plant Communication: Endogenous and Exogenous Signal Molecules

The biosynthesis of this compound and other pyrethrins is intricately linked to the jasmonic acid (JA) pathway, a central component of plant signaling networks. easychem.orgnih.govlipidmaps.orgthegoodscentscompany.com Jasmonic acid is a crucial phytohormone that regulates various physiological processes in plants, particularly in response to stress and defense mechanisms against herbivores. thegoodscentscompany.comnih.gov

JA is synthesized from linolenic acid, and its accumulation is induced by wounding, a common consequence of herbivory. easychem.org This induction triggers signaling pathways that activate the expression of defense-related genes. thegoodscentscompany.com Jasmone (B1672801), a precursor in the biosynthesis of jasmolone (from which this compound is derived), is also induced by wounding. easychem.org Jasmone itself possesses a repellent effect on insects and can stimulate the emission of volatile compounds that contribute to plant defense. easychem.org

Methyl jasmonate (MeJA), a derivative of JA, acts as a significant signal molecule. Exogenous application of MeJA can induce the accumulation of pyrethrins and increase trichome density in seedlings, which correlates with higher pyrethrin content. lipidmaps.orgthegoodscentscompany.com This highlights the role of jasmonates as endogenous signals that orchestrate the plant's defensive responses and, when released, can act as exogenous signals for neighboring plants.

Integration of this compound Production within Broader Plant Chemical Defense Strategies

This compound is not an isolated defense compound but rather an integral part of a comprehensive and layered chemical defense strategy employed by Chrysanthemum cinerariifolium. Plant defense mechanisms are multifaceted, encompassing physical barriers, a diverse array of chemical compounds, and complex signaling pathways. nih.govnih.govuni.lu

The biosynthesis of pyrethrins, including this compound, is a complex, multi-step process that is influenced by numerous regulatory factors, notably the jasmonic acid synthesis pathway. lipidmaps.orgthegoodscentscompany.com This pathway ensures that the production of these potent insecticides is tightly regulated and can be induced when needed. The synthesis of pyrethrins is developmentally regulated in the plant's flowers, where the highest concentrations are typically found. easychem.orglipidmaps.orguni.lu However, in leaves, pyrethrin production can be induced by wounding, directly linking it to the JA biosynthetic pathway and demonstrating an adaptive response to localized herbivory. easychem.orglipidmaps.org

The coordinated expression patterns observed between JA and pyrethrin-related genes during early flowering stages suggest a synchronized regulation of these defense pathways. lipidmaps.org This integration allows the plant to allocate resources efficiently between growth and defense, fine-tuning its responses to different types of biotic stresses. nih.govfishersci.ca

Pyrethrins are primarily stored in specialized glandular trichomes, particularly in the ovaries of pyrethrum flowers, and then transported to intercellular spaces or the fruit pericarp tissues. massbank.eulipidmaps.orguni.lu This storage mechanism likely serves to minimize phytotoxic effects on the plant itself while ensuring that the compounds are readily available for defense. The plant's defense system combines direct defenses, such as the neurotoxic action of this compound on herbivores, with indirect defenses, such as the release of volatile organic compounds that can attract the natural enemies of insect pests. massbank.eunih.govuni.lu This sophisticated interplay of chemical compounds and signaling pathways underscores the evolutionary arms race between plants and herbivores, with this compound standing as a key chemical weapon in the plant's arsenal.

Biotechnological and Genetic Engineering Approaches for Jasmolin I Production

Metabolic Engineering Strategies to Enhance Jasmolin I Biosynthesis

Metabolic engineering focuses on modifying existing biosynthetic pathways within an organism or introducing new pathways to enhance the production of desired compounds. This compound is an ester formed from jasmolone and chrysanthemic acid fishersci.cathegoodscentscompany.comuni.lu. The alcohol moiety, jasmolone, is derived from jasmonic acid (JA) through jasmone (B1672801) thegoodscentscompany.comwikidata.orgthegoodscentscompany.comnih.govwikipedia.org. Feeding pyrethrum flowers with jasmone has been shown to result in a four-fold increase in free jasmolone concentration, as well as smaller but significant increases in free pyrethrolone (B1236646) and all three Type I pyrethrins (B594832), including this compound thegoodscentscompany.comwikidata.org.

The acid moiety, chrysanthemic acid, originates from the methylerythritol-4-phosphate (MEP) pathway, a crucial branch of the terpene biosynthetic network located in plastids nih.govfishersci.co.uk. Strategies involve enhancing the flux through these precursor pathways and optimizing the conversion steps. For instance, the successful reconstruction of the trans-chrysanthemic acid biosynthetic pathway has been demonstrated in tomato type VI glandular trichomes, suggesting their potential as alternative platforms for producing pyrethrin components fishersci.co.uk.

Heterologous Expression Systems for Pyrethrin Biosynthesis (e.g., Nicotiana benthamiana, Solanum lycopersicum)

Heterologous expression systems involve transferring and expressing genes from one organism into a different host, enabling the production of complex natural products outside their native source. This approach offers a promising avenue for this compound production.

Nicotiana benthamiana has emerged as a prominent transient expression system for studying and reconstructing pyrethrin biosynthesis thegoodscentscompany.comwikidata.orgwikidata.org. Research has shown that coexpression of T. cinerariifolium jasmone hydroxylase (TcJMH) in N. benthamiana leaves, when fed with jasmone, leads to the production of jasmolone thegoodscentscompany.comwikidata.org. Furthermore, the transient coexpression of TcJMH, pyrethrolone synthase (TcPYS), and a GDSL lipase-like protein (TcGLIP) in N. benthamiana leaves, coupled with feeding of jasmone and chrysanthemic acid, resulted in the formation of pyrethrin I and this compound thegoodscentscompany.comwikidata.org. This demonstrates the feasibility of reconstituting parts of the pyrethrin pathway in a non-native plant host.

Solanum lycopersicum (tomato) is another plant system that has been explored for the production of natural products fishersci.ca. Specifically, its type VI glandular trichomes, which naturally produce significant amounts of terpenoids, have been successfully engineered to synthesize trans-chrysanthemic acid by coexpressing relevant pathway genes fishersci.co.uk. This highlights the potential of tomato glandular trichomes as "metabolic cell factories" for the biotechnological production of pyrethrin precursors and possibly whole pyrethrins fishersci.co.uk. Plant systems offer advantages for heterologous expression due to the presence of similar enzyme genes, organelles, coenzymes, and precursors that facilitate the expression and post-translational modification of botanical proteins fishersci.ca.

Genetic Manipulation of Key Enzymes and Regulatory Genes in the this compound Pathway

Genetic manipulation plays a crucial role in enhancing this compound production by targeting specific enzymes and regulatory elements within its biosynthetic pathway. Key enzymes identified in the pyrethrin pathway include TcJMH, which catalyzes the hydroxylation of jasmone to jasmolone wikidata.orgthegoodscentscompany.com, and TcPYS, responsible for converting jasmolone to pyrethrolone thegoodscentscompany.com. The GDSL lipase-like protein (TcGLIP) is involved in the final esterification step, joining the acid and alcohol moieties to form pyrethrins thegoodscentscompany.comwikidata.org.

Genetic strategies to improve heterologous gene expression and pathway flux include increasing the copy number of desired genes, utilizing strong promoters to drive high expression, and optimizing codon usage for efficient translation in the host system uni.lu. Beyond direct enzyme manipulation, regulating gene expression is critical. Jasmonic acid (JA) and its derivative, methyl jasmonate (MeJA), are known plant hormones that induce the expression of genes involved in pyrethrin biosynthesis wikidata.orgthegoodscentscompany.com. Recent studies have identified transcription factors (TFs), such as TcbHLH14 and TcbZIP60 from T. cinerariifolium, which appear to be involved in regulating pyrethrin biosynthesis in response to MeJA signaling thegoodscentscompany.com. Genetic manipulation of these regulatory genes could potentially fine-tune and upregulate the entire this compound production pathway.

Challenges and Opportunities in Optimizing this compound Yield through Biotechnology

Despite significant progress, several challenges remain in optimizing this compound yield through biotechnology. The complete elucidation of the pyrethrin biosynthetic pathways is still ongoing, and the coordination and balance required between multiple assembled components in engineered systems are complex to achieve fishersci.cawikidata.orgnih.gov. The intricate relationship between jasmonates and pyrethrin biosynthesis also poses a significant research challenge, as these compounds share biosynthetic pathway sections and play broader roles as plant hormones and signal molecules wikidata.orgnih.gov. Fully reconstructing the entire pyrethrin synthesis pathway in alternative plant species or microbial biological reactors remains a complex endeavor wikidata.orgnih.gov.

Nevertheless, these challenges also present significant opportunities. Biotechnological approaches offer the potential for continuous, large-scale production of this compound, which can overcome the limitations of seasonal harvesting and geographical constraints associated with traditional cultivation fishersci.ca. Furthermore, synthetic biology methods allow for the generation of novel structural analogues that may be difficult to find in nature, potentially leading to new compounds with improved properties fishersci.ca. The concept of utilizing plant glandular trichomes as specialized metabolic factories for high-value specialized metabolites, as demonstrated with trans-chrysanthemic acid in tomato, represents a promising avenue for targeted production fishersci.co.uk. Continued research into both genetic modification and non-genetic methods, such as chemical activation and priming, will be indispensable for advancing this compound overproduction to meet the growing demand for natural pesticides in organic agriculture wikidata.org.

Q & A

How is Jasmolin I identified and differentiated from other pyrethrins in analytical studies?

Basic

this compound is identified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. Its relative retention time (0.78–0.80) distinguishes it from co-occurring pyrethrins like pyrethrin I (retention time 1.0) and cinerin I (0.86–0.87) . Method validation includes spike-and-recovery experiments in matrices such as plant extracts or environmental samples to confirm specificity. Researchers must calibrate instruments using certified reference standards to avoid misidentification due to structural similarities among pyrethrins.

What methodologies are recommended for quantifying this compound in environmental samples?

Basic

Quantification requires liquid-liquid extraction followed by HPLC coupled with tandem mass spectrometry (LC-MS/MS) to enhance sensitivity in complex matrices like water or soil. For example, in wetland studies, limit of detection (LOD) values as low as 0.1 µg/L are achievable by optimizing ionization parameters (e.g., electrospray ionization in positive mode) . Internal standards (e.g., deuterated analogs) are critical to correct matrix effects. Data normalization against seasonal variability (e.g., temperature-driven degradation) is advised for longitudinal environmental studies.

How does the environmental stability of this compound influence its detection in agroecological studies?

Advanced

this compound’s stability is pH-dependent, with rapid hydrolysis observed under alkaline conditions (half-life <24 hours at pH 9). In neutral or acidic environments (e.g., soil pH 5–7), microbial degradation dominates, requiring researchers to account for sampling timelines and storage conditions (e.g., freezing at -20°C to arrest enzymatic activity) . Field studies should incorporate time-series sampling to capture degradation kinetics, paired with metagenomic analysis of soil microbiota to identify key degradative pathways.

What challenges exist in isolating this compound from natural sources for experimental use?

Advanced

Isolation is complicated by co-extraction of structurally analogous pyrethrins (e.g., pyrethrin I/II) from Chrysanthemum cinerariaefolium. Fractional crystallization or preparative HPLC is required, with purity assessed via nuclear magnetic resonance (NMR) spectroscopy (>95% purity threshold). Researchers must validate purity using multiple orthogonal methods (e.g., HPLC, melting point analysis) due to the risk of isomerization during extraction .

How is this compound classified under REACH regulations when isolated versus in plant extracts?

Regulatory/Advanced

When isolated as a reaction mass with Jasmolin II, it is classified as a multi-constituent substance requiring separate registration under REACH. In contrast, this compound within the whole-plant extract (a UVCB substance) is exempt unless classified as hazardous. Researchers using isolated this compound must comply with Good Laboratory Practice (GLP) for toxicity studies and document substance identity per Annex VI of REACH .

What controls are necessary when studying this compound's bioactivity in vitro?

Experimental Design

Include solvent controls (e.g., acetone or ethanol) at concentrations matching treatment groups to rule out carrier solvent effects. Positive controls (e.g., synthetic pyrethroids) and negative controls (e.g., heat-inactivated enzymes) validate assay robustness. For cell-based studies, cytotoxicity assays (e.g., MTT) are mandatory to distinguish bioactivity from nonspecific toxicity .

How to address co-elution issues in chromatographic analysis of this compound?

Data Analysis

Co-elution with cinerin I can occur using C18 columns. Mitigation strategies include:

- Using phenyl-hexyl stationary phases to enhance resolution.

- Mobile phase optimization (e.g., acetonitrile/water gradients with 0.1% formic acid).

- Confirmatory analysis via high-resolution MS (HRMS) to distinguish fragment ions (e.g., m/z 123 for this compound vs. m/z 135 for cinerin I) .

Can this compound be synthesized, and what are the methodological considerations?

Synthesis/Advanced

Total synthesis is feasible but challenging due to stereochemical complexity in the cyclopropane ring. A reported route involves stereoselective [2+1] cyclopropanation of chrysanthemic acid derivatives, achieving 60–70% enantiomeric excess. Semi-synthesis from biosynthetic precursors (e.g., jasmolone) is more practical, requiring enzymatic catalysis (e.g., esterases) to improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.